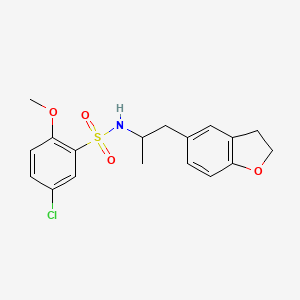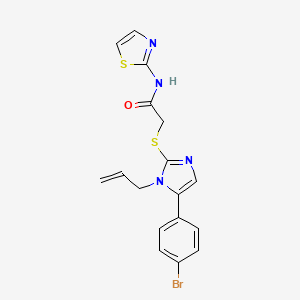![molecular formula C28H28N4O7 B2589017 5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide CAS No. 866346-01-2](/img/no-structure.png)
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
A significant application of this compound is in antitumor research. Studies have shown that similar quinazolinone analogues possess potent antitumor activity. For example, a study by Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone derivatives exhibit broad spectrum antitumor activity, with potency higher than the positive control 5-FU. This indicates the potential of such compounds in cancer therapy.
Pro-Drug System for Anticancer Drugs
Another application is in the development of pro-drugs for cancer treatment. Berry et al. (1997) described how 5-substituted isoquinolin-1-ones, related to the queried compound, can be utilized as pro-drugs. Their bioreductive activation can trigger the release of parent drugs in hypoxic solid tumors, indicating their potential in targeted cancer therapy (Berry et al., 1997).
Anti-Inflammatory Properties
Compounds structurally related to the queried chemical have been studied for their anti-inflammatory properties. A study by Prajapat & Talesara (2016) investigated benzimidazole and quinazoline derivatives for their anti-inflammatory activity, demonstrating significant effects compared to standard drugs.
Antimicrobial and Cytotoxic Potential
Quinazoline derivatives have also shown promise in antimicrobial and cytotoxic research. Devi et al. (2013) synthesized oxazolidinone analogues of chloroquinoline, which displayed inhibitory effects on cancer cell lines and microbial growth. This suggests the dual utility of such compounds in both cancer and infectious disease research.
Antioxidative and Anti-Diabetic Properties
A study on novel furanyl derivatives from red seaweed, closely related to the queried compound, revealed antioxidative and anti-diabetic properties. These compounds showed significant inhibitory activities towards enzymes involved in diabetes and exhibited antioxidative effects, indicating their potential in diabetes and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Propiedades
Número CAS |
866346-01-2 |
|---|---|
Nombre del producto |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
Fórmula molecular |
C28H28N4O7 |
Peso molecular |
532.553 |
Nombre IUPAC |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H28N4O7/c33-25(29-17-20-6-5-13-37-20)9-3-4-12-31-27(35)21-7-1-2-8-22(21)32(28(31)36)18-26(34)30-19-10-11-23-24(16-19)39-15-14-38-23/h1-2,5-8,10-11,13,16H,3-4,9,12,14-15,17-18H2,(H,29,33)(H,30,34) |
Clave InChI |
MIEBVJISKYKPKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



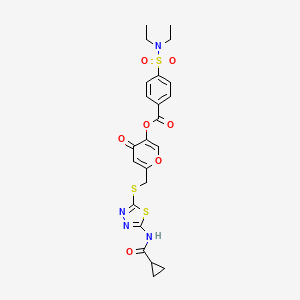
![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)
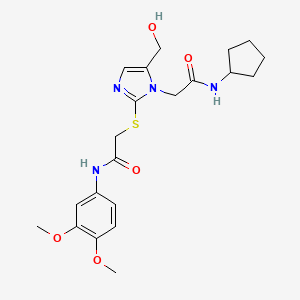
![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
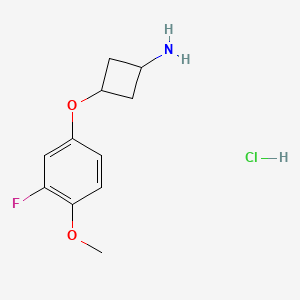
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)
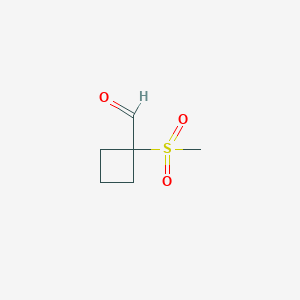
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
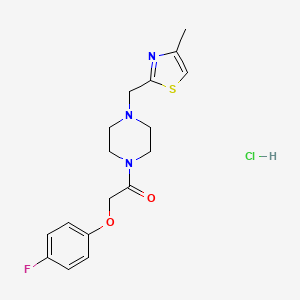
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
